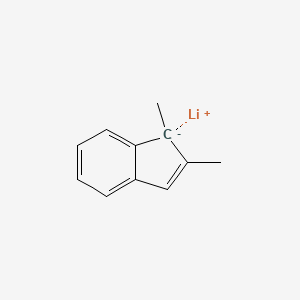![molecular formula C25H32Br2Cl2CrN2O2 B6298004 [2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-46-8](/img/structure/B6298004.png)
[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride, or Cr(NBP)2(thf)2, is a complex metal compound that has been used in a variety of scientific research applications. It is a coordination compound composed of chromium and two bromophenylimino ligands, which are bonded to the chromium atom by four oxygen atoms. The compound is also known as chromium(II) bis(thf) dichloride, and is a common reagent used in organic synthesis. This compound has been used extensively in the fields of catalysis and coordination chemistry, and is known for its high reactivity and stability.
科学的研究の応用
Cr(NBP)2(thf)2 has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds and in the formation of coordination complexes. It has also been used in the study of the structure and reactivity of metal complexes, and in the study of organometallic chemistry. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
作用機序
The mechanism of action of Cr(NBP)2(thf)2 is not fully understood. It is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows the compound to act as a catalyst in the formation of coordination complexes and other organic compounds. In addition, the compound is thought to be able to form strong bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cr(NBP)2(thf)2 are not fully understood. However, it is known that the compound is toxic in high concentrations and can cause skin irritation. In addition, the compound is believed to have an effect on the production of certain enzymes and hormones in the body. It is also believed to have an effect on the metabolism of certain drugs and other compounds.
実験室実験の利点と制限
Cr(NBP)2(thf)2 has several advantages for use in laboratory experiments. It is highly stable and has a high reactivity, which makes it ideal for use in a variety of reactions. In addition, the compound can be easily purified by recrystallization, which makes it suitable for use in a variety of applications. However, the compound is toxic in high concentrations and can cause skin irritation, so it should be handled with care.
将来の方向性
There are many potential future directions for the use of Cr(NBP)2(thf)2. It could be used in the development of new catalysts for organic synthesis, as well as in the study of organometallic chemistry. It could also be used in the study of the structure and reactivity of metal complexes, as well as in the synthesis of biologically active compounds. In addition, the compound could be used to explore the biochemical and physiological effects of metal complexes, as well as to develop new drugs and other compounds.
合成法
The synthesis of Cr(NBP)2(thf)2 involves the reaction of chromium(II) chloride with 2,4-bis(N-4-bromophenylimino)pentane in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature in an inert atmosphere, and the resulting compound is purified by recrystallization. The synthesis of Cr(NBP)2(thf)2 can also be achieved by the reaction of chromium(II) chloride with 2,4-bis(N-4-bromophenylimino)pentane in the presence of a base such as potassium hydroxide or sodium hydroxide.
特性
IUPAC Name |
2-N,4-N-bis(4-bromophenyl)pentane-2,4-diimine;dichlorochromium;oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2.2C4H8O.2ClH.Cr/c1-12(20-16-7-3-14(18)4-8-16)11-13(2)21-17-9-5-15(19)6-10-17;2*1-2-4-5-3-1;;;/h3-10H,11H2,1-2H3;2*1-4H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVZTAWQIENOS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)CC(=NC2=CC=C(C=C2)Br)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2CrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)


![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298033.png)